2,2'-Biphenyldiamine

Description

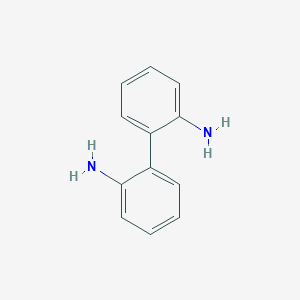

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLGXWDGCVTMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163003 | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454-80-4 | |

| Record name | 2,2′-Diaminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diaminobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPHENYLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ0J26MNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Biphenyldiamine (CAS number 1454-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2,2'-Biphenyldiamine (CAS: 1454-80-4), a molecule of significant interest in medicinal chemistry and materials science. This document collates essential physicochemical data, spectroscopic information, and toxicological profiles. Furthermore, it details its potential as a cyclooxygenase (COX) inhibitor, providing experimental protocols for its synthesis and for evaluating its anti-inflammatory activity. The guide also visualizes the proposed mechanism of action through a signaling pathway diagram, offering a foundational resource for researchers engaged in drug discovery and development.

Physicochemical Properties

This compound, also known as 2,2'-diaminobiphenyl or o,o'-benzidine, is a solid organic compound.[1] Its core structure consists of two aniline moieties linked at the ortho positions. This arrangement imparts specific conformational and electronic properties that are key to its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Appearance | White to brown powder or crystals | [1] |

| Melting Point | 76.0 to 80.0 °C | [1] |

| Boiling Point | 352.5 °C at 760 mmHg | [1] |

| Density | 1.156 g/cm³ | [1] |

| Flash Point | 198.9 °C | [1] |

| Solubility | Information not widely available, likely soluble in organic solvents. | |

| logP | 2.4 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 4.20 (br s, 2H), 6.74 (d, 1H), 7.08-7.14 (m, 2H), 7.33-7.39 (m, 1H), 7.40-7.47 (m, 4H) | The broad singlet at 4.20 ppm corresponds to the amine protons. The signals between 6.74 and 7.47 ppm are characteristic of the aromatic protons on the biphenyl scaffold.[3] |

| ¹³C NMR | 115.6, 122.1, 126.6, 127.1, 127.8, 127.9, 128.9, 137.2, 141.1 | These signals represent the carbon atoms of the biphenyl rings.[3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3550 - 3300 | N-H stretching (asymmetric and symmetric) of the primary amine groups. |

| 3100 - 3000 | C-H stretching of the aromatic rings. |

| 1620 - 1580 | N-H scissoring (bending) of the amine groups and C=C stretching of the aromatic rings. |

| 1340 - 1250 | C-N stretching of the aromatic amine. |

| 800 - 700 | C-H out-of-plane bending of the ortho-disubstituted aromatic rings. |

Note: The IR data is predicted based on characteristic functional group absorptions.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the biphenyl bond.

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular ion) |

| 167 | [M - NH₃]⁺ |

| 154 | [M - 2NH₂]⁺ or [C₁₂H₈]⁺ |

| 92 | [C₆H₅NH]⁺ |

Chemical Synthesis

A common synthetic route to this compound involves the reductive coupling of 2-nitroaniline or the reduction of 2,2'-dinitrobiphenyl.

Experimental Protocol: Reductive Coupling of 2-Nitroaniline

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, zinc dust or iron powder, in a stoichiometric excess. To facilitate the reaction, a solution of ammonium chloride or acetic acid can be added dropwise.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the metal residues.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown potential as anti-inflammatory agents.[4][5]

Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of some biphenyl derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[7] By blocking the active site of COX enzymes, inhibitors prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor to other pro-inflammatory prostaglandins.[7]

Experimental Protocols for Biological Evaluation

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.[1][8][9][10][11]

-

Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[8][11]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[8]

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[12][13][14][15][16]

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., a fluorometric or colorimetric probe that measures prostaglandin production).

-

Assay Buffer: Prepare an appropriate reaction buffer (e.g., Tris-HCl).

-

Incubation: In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound (this compound) at various concentrations. Include a control without the inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Toxicological and Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life.[2]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |

| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) |

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment as required.

-

Wash thoroughly after handling.

Conclusion

This compound is a versatile chemical entity with established physicochemical properties and a growing body of evidence supporting its potential in drug development, particularly as an anti-inflammatory agent through the inhibition of COX enzymes. This technical guide provides a solid foundation for researchers by consolidating key data and outlining relevant experimental protocols. Further investigation into its specific interactions with COX isoforms and its broader pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 2. This compound | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 9. inotiv.com [inotiv.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. abcam.com [abcam.com]

- 16. interchim.fr [interchim.fr]

An In-depth Technical Guide to 2,2'-Biphenyldiamine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2'-Biphenyldiamine, a key chemical intermediate in various fields of research and development. It covers its nomenclature, physicochemical properties, and key experimental protocols, with a focus on its applications in the synthesis of biologically active molecules and functional materials.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

[1,1'-Biphenyl]-2,2'-diamine[1]

-

2,2'-Diaminobiphenyl[1]

-

o,o'-Diaminobiphenyl[1]

-

(1,1'-Biphenyl)-2,2'-diamine[1]

-

2-(2-aminophenyl)aniline[1]

-

NSC 99367[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| CAS Number | 1454-80-4 | [1] |

| Melting Point | 79-83 °C | [3] |

| Boiling Point | 332.9 ± 17.0 °C (Predicted) | [3] |

| Water Solubility | Log10WS (mol/L) | [2] |

| Octanol/Water Partition Coefficient | logPoct/wat | [2] |

| Form | Solid, Crystalline Powder | [4] |

| Color | White to Brown |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.

-

¹H NMR and ¹³C NMR: Spectral data are available and have been recorded on instruments such as the Varian A-60.[1]

-

Mass Spectrometry (GC-MS): Mass spectral data is available through the NIST Mass Spectrometry Data Center.[1]

-

Infrared (IR) Spectroscopy (FTIR): IR spectra, typically obtained using KBr pellets, are available.[1]

-

Raman Spectroscopy: Raman spectral data has also been documented.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of derivatives are essential for researchers. Below are representative experimental protocols.

A common and effective method for the preparation of this compound is the reduction of its precursor, 2,2'-dinitrobiphenyl.

Materials:

-

2,2'-Dinitrobiphenyl

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a suitable hydrogenation vessel, combine 2,2'-dinitrobiphenyl (e.g., 0.116 g, 0.420 mmol) and 10% Pd/C catalyst (e.g., 0.017 g) with ethyl acetate (e.g., 50 mL).

-

Pressurize the vessel with hydrogen gas to 40-42 psi.

-

Stir the suspension at room temperature for approximately 6 hours.

-

Upon completion of the reaction, filter the suspension through a plug of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure (in vacuo).

-

Dry the resulting solid product in vacuo for 12 hours to afford 2,2'-diaminobiphenyl as a light orange powder.

This compound is a versatile precursor for the synthesis of Schiff bases, which are valuable ligands in coordination chemistry and have applications in catalysis and materials science.

Materials:

-

2,2'-Diaminobiphenyl

-

A suitable aldehyde or ketone (e.g., 4-nitrobenzaldehyde)[5]

-

Methanol[5]

-

Acetic acid (glacial)[5]

-

Ethyl acetate

-

Water

Procedure (Conventional Method):

-

Dissolve 2,2'-diaminobiphenyl (1 mmol) and the desired aldehyde or ketone (2 mmol) in methanol (10 mL) in a round-bottom flask.[5]

-

Add a few drops of glacial acetic acid as a catalyst.[5]

-

Stir the reaction mixture at approximately 68 °C for 8 hours.[5]

-

After cooling, add ethyl acetate (10 mL) and water (20 mL) to the reaction mixture for extraction.[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Schiff base product.[5]

Procedure (Mechanosynthesis/Ball Milling):

-

Place 2,2'-diaminobiphenyl (0.5 mmol), the aldehyde or ketone (1 mmol), and 3 drops of acetic acid into a ball milling vessel.[5]

-

Mill the mixture at a suitable speed (e.g., 500 rpm) for 1 hour at room temperature.[5]

-

Dissolve the resulting reaction mixture in ethyl acetate (20 mL) and wash with water (3 x 10 mL).[5]

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Schiff base.[5] This method is often faster and more environmentally friendly.[5]

Role in Synthesis and Drug Development

While direct involvement of this compound in specific signaling pathways is not prominently documented, its significance lies in its role as a foundational building block for a wide array of functional molecules, including ligands for metal complexes and precursors for biologically active compounds. Its derivatives have been investigated for various medicinal applications, including their anti-inflammatory properties.

The following diagram illustrates the logical workflow of how this compound serves as a key intermediate in the synthesis of more complex and functional molecules.

Caption: Synthetic utility of this compound.

This workflow highlights the central role of this compound as a scaffold upon which molecular complexity and functionality can be built, leading to materials and molecules with potential applications in catalysis, medicine, and materials science.

References

- 1. This compound | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1,1'-Biphenyl]-2,2'-diamine (CAS 1454-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,2'-Dibromobiphenyl CAS#: 13029-09-9 [m.chemicalbook.com]

- 4. 2,2 -Biphenyldiamine = 96.5 GC 1454-80-4 [sigmaaldrich.com]

- 5. elar.urfu.ru [elar.urfu.ru]

Spectroscopic data for 2,2'-Diaminobiphenyl (FTIR, NMR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Diaminobiphenyl, a key intermediate in various chemical syntheses. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,2'-Diaminobiphenyl.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 1: FTIR Spectral Data for 2,2'-Diaminobiphenyl

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Strong |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | N-H Bend (Scissoring) | Medium |

| 1580 - 1450 | Aromatic C=C Stretch | Strong |

| 1335 - 1250 | Aromatic C-N Stretch | Strong |

| 750 - 730 | Out-of-plane C-H Bend (ortho-disubstituted) | Strong |

Data interpreted from typical values for aromatic amines and biphenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for 2,2'-Diaminobiphenyl (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 6.70 | Multiplet | 8H | Aromatic Protons |

| 3.60 | Broad Singlet | 4H | Amine (NH₂) Protons |

Data is estimated based on spectra of similar aromatic amines and biphenyl derivatives. Actual chemical shifts may vary.

Table 3: ¹³C NMR Spectral Data for 2,2'-Diaminobiphenyl

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | C-NH₂ |

| 131.0 | Aromatic CH |

| 129.5 | Aromatic CH |

| 125.0 | Aromatic C (ipso) |

| 119.0 | Aromatic CH |

| 116.0 | Aromatic CH |

Data is estimated based on known spectra of substituted biphenyl compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,2'-Diaminobiphenyl (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 183 | 25 | [M-H]⁺ |

| 167 | 50 | [M-NH₃]⁺ |

| 154 | 15 | [M-2NH₂]⁺ |

| 139 | 10 | [C₁₁H₇]⁺ |

| 92 | 30 | [C₆H₆N]⁺ |

Data obtained from the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

-

Sample Preparation : A small amount of solid 2,2'-Diaminobiphenyl (1-2 mg) is finely ground in an agate mortar and pestle.

-

Mixing : The ground sample is then intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation : The mixture is transferred to a pellet die and subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of solid 2,2'-Diaminobiphenyl is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Referencing : A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition : The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

-

Mass Spectrometry: Electron Ionization (EI)

-

Sample Introduction : A small amount of solid 2,2'-Diaminobiphenyl is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,2'-Diaminobiphenyl.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,2'-Biphenyldiamine

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2,2'-Biphenyldiamine

The most common and effective method for the synthesis of this compound is the reduction of 2,2'-Dinitrobiphenyl. This process involves the conversion of the nitro groups to amino groups, typically through catalytic hydrogenation.

This protocol is based on established reduction methods for aromatic nitro compounds.

Materials:

-

2,2'-Dinitrobiphenyl

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (95%)

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

A Parr bottle is charged with 2,2'-Dinitrobiphenyl (e.g., 0.30 mole), 5% Pd/C catalyst (e.g., 3 g), and 95% ethanol (200 ml).

-

The mixture is placed in a Parr shaker and hydrogenated under a pressure of 25–50 p.s.i.

-

The reaction is continued until the absorption of hydrogen ceases, which typically takes about 70 minutes.

-

The catalyst is removed from the hot solution by filtration and washed with a small amount of ethanol.

-

The combined filtrates are then poured into ice water to precipitate the product.

-

The resulting white solid of this compound is collected by suction filtration, washed with water, and air-dried. The yield is typically high, producing essentially pure product.

Caption: Synthesis workflow for this compound.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing single crystals of organic compounds.

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethanol, methanol, or a mixture like methanol-acetonitrile)

Procedure:

-

A saturated solution of this compound is prepared by dissolving the compound in a suitable solvent at room temperature or with gentle heating.

-

The solution is filtered through a syringe filter into a clean vial to remove any particulate matter.

-

The vial is loosely capped or covered with parafilm perforated with a few small holes.

-

The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.

-

The solvent is allowed to evaporate slowly over a period of several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the solution.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam of the diffractometer.

-

A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, which includes integration of reflection intensities and corrections for various experimental factors (e.g., absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Caption: Workflow for Crystal Structure Analysis.

Crystallographic Data Presentation

While the specific crystal structure of this compound is not available in the searched literature, the crystallographic data for its precursor, 2,2'-Dinitrobiphenyl, provides a valuable reference point for the expected structural parameters of the biphenyl core.

Table 1: Crystallographic Data for 2,2'-Dinitrobiphenyl [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₄ |

| Formula Weight | 244.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.067 |

| b (Å) | 8.271 |

| c (Å) | 10.634 |

| α (°) | 90 |

| β (°) | 102.73 |

| γ (°) | 90 |

| Volume (ų) | 1120.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.448 |

This data provides a foundational understanding of the biphenyl system and can be used as a comparative model when analyzing the crystal structure of this compound once it is determined. The torsion angle between the two phenyl rings is a particularly important parameter to determine as it dictates the overall conformation of the molecule.

References

In-Depth Technical Guide to the Conformation and Stereochemistry of 2,2'-Biphenyldiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational and stereochemical properties of 2,2'-Biphenyldiamine. The document delves into the principles of atropisomerism, the stable conformations of the molecule, and the energy barriers to rotation around the pivotal carbon-carbon bond. Detailed experimental protocols for the synthesis via Ullmann coupling and the chiral resolution of its enantiomers are presented. Quantitative data from crystallographic and computational studies on closely related analogues are summarized in structured tables. Furthermore, logical workflows and key concepts are visualized using Graphviz diagrams to facilitate a deeper understanding of the stereochemical analysis of this important diamine.

Introduction to the Stereochemistry of this compound

This compound, also known as 2,2'-diaminobiphenyl, is a key structural motif in chiral ligands, catalysts, and pharmaceutical compounds. Its stereochemical properties are dominated by the phenomenon of atropisomerism , a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings.[1] This restricted rotation is due to the steric hindrance between the ortho-substituted amino groups. When the energy barrier to rotation is sufficiently high, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers) that can be isolated.[1]

The conformational flexibility and the existence of stable atropisomers make this compound a versatile building block in asymmetric synthesis and drug design. Understanding its conformational preferences and the energetic landscape of its internal rotation is crucial for the rational design of new chiral entities.

Conformational Analysis

The conformation of this compound is defined by the dihedral angle (torsional angle) between the two phenyl rings. A planar conformation (0° or 180° dihedral angle) is energetically unfavorable due to severe steric clashes between the ortho-amino groups. To alleviate this strain, the phenyl rings adopt a twisted conformation.

Torsional Angles

While a definitive crystal structure of the parent this compound with a reported torsional angle was not found in the searched literature, studies on closely related derivatives provide valuable insights. X-ray crystallographic analysis of bridged and substituted 2,2'-diaminobiphenyls indicates that the dihedral angles in the solid state are significant, often in the range of 50-90°.[2] For instance, the molecular structures of several bridged 2,2'-diaminobiphenyl derivatives have been determined by X-ray analysis, revealing the impact of the bridging unit on the torsional angle.[2]

Rotational Energy Barrier

The stability of the atropisomers of this compound is determined by the magnitude of the rotational energy barrier. This barrier must be high enough to prevent facile interconversion of the enantiomers at a given temperature. Atropisomers are generally classified based on their rotational energy barriers.[1]

-

Class 1: Barrier < 20 kcal/mol (rapid interconversion at room temperature)

-

Class 2: Barrier between 20 and 28 kcal/mol (can be isolated but may racemize over time at room temperature)

-

Class 3: Barrier > 28 kcal/mol (stable at room temperature)[1]

Computational studies on biphenyl systems are frequently employed to determine these barriers. While a specific value for the parent this compound was not found, the presence of two ortho substituents suggests a significant barrier to rotation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Conformational and Stereochemical Data for this compound and Analogues

| Parameter | Value | Method | Reference |

| Estimated Dihedral Angle | 50° - 90° | X-ray Crystallography (of derivatives) | [2] |

| Estimated Rotational Energy Barrier | > 20 kcal/mol | General knowledge of atropisomerism | [1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| CAS Number | 1454-80-4 |

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of biaryl compounds.[3][4] The following is a plausible protocol for the synthesis of this compound from 2-iodoaniline.

Materials:

-

2-Iodoaniline

-

Copper powder (activated)

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodoaniline (1 equivalent), activated copper powder (2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Add anhydrous DMF to the flask to create a stirrable slurry.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with toluene.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted starting material), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Chiral Resolution of this compound using Tartaric Acid

The racemic this compound can be resolved into its enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5]

Materials:

-

Racemic this compound

-

(+)-Tartaric acid (or (-)-Tartaric acid)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide solution (1 M)

-

Dichloromethane

Procedure:

-

Dissolve racemic this compound (1 equivalent) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the diamine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold methanol and then with diethyl ether.

-

The enantiomeric purity of the resolved diamine can be checked at this stage by converting a small sample of the salt back to the free amine and analyzing it by chiral HPLC.

-

To recover the enantiomerically enriched diamine, suspend the diastereomeric salt in water and add 1 M sodium hydroxide solution until the salt dissolves and the solution becomes basic.

-

Extract the free diamine with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.

Visualizations

Atropisomers of this compound

References

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and chiroptical properties of bridged 2,2′-diaminobiphenyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis : Oriental Journal of Chemistry [orientjchem.org]

- 5. rsc.org [rsc.org]

Navigating the Physicochemical Landscape of 2,2'-Biphenyldiamine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2,2'-Biphenyldiamine (CAS RN: 1454-80-4), a key building block in various research and development applications, particularly in the synthesis of polymers and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for in-house determination of these critical parameters, and a framework for data presentation.

Executive Summary

This compound, also known as 2,2'-diaminobiphenyl, is an aromatic amine whose utility is intrinsically linked to its physicochemical properties. Understanding its solubility in various common laboratory solvents is paramount for reaction setup, purification, and formulation. Equally critical is a thorough knowledge of its stability under various stress conditions to ensure the integrity of starting materials, intermediates, and final products. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a consolidated view of its qualitative solubility and outlines standardized methodologies for its quantitative determination and stability assessment.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | Cheméo[1] |

| Molecular Weight | 184.24 g/mol | Cheméo[1] |

| Appearance | White to light yellow crystalline solid | CymitQuimica[2] |

| Melting Point | 81 °C | Stenutz[3] |

| LogP (octanol/water) | 1.34 | Stenutz[3] |

Solubility Profile

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and ether, with lower solubility in water.[2] The octanol-water partition coefficient (LogP) of 1.34 suggests a moderate lipophilic character, which is consistent with its observed solubility behavior.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dichloromethane | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial tightly and place it in the thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Caption: Logical workflow for the stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data is sparse in the public domain, the provided experimental protocols offer a clear path for researchers to generate this critical information. The systematic determination of solubility and stability will enable the effective and reliable use of this compound in research and development, ensuring consistency and predictability in experimental outcomes. It is recommended that researchers perform these studies under their specific laboratory conditions to obtain the most relevant and accurate data for their applications.

References

An In-Depth Technical Guide to the Discovery and History of o,o'-Diaminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,o'-Diaminobiphenyl, also known as 2,2'-diaminobiphenyl, is a significant organic compound that has served as a crucial building block in the synthesis of a wide array of complex molecules, ranging from dyes and polymers to biologically active compounds. Its unique structural feature, a C2-symmetric biphenyl scaffold with amino groups positioned ortho to the aryl-aryl bond, imparts specific conformational properties that have been exploited in various fields of chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of o,o'-diaminobiphenyl, tailored for professionals in research and development.

Discovery and Early Synthesis

The first documented synthesis of o,o'-diaminobiphenyl is attributed to W. Staedel in 1886. His pioneering work involved the intramolecular cyclization of 2-nitrodiphenylamine, followed by reduction. This early method laid the groundwork for the future exploration of this compound's chemistry.

A more practical and widely adopted synthetic route emerged from the work of Fritz Ullmann and J. Bielecki in 1901. While their primary focus was the synthesis of biphenyl derivatives through a copper-promoted coupling of aryl halides, their work established the foundational reaction for producing the key precursor to o,o'-diaminobiphenyl: 2,2'-dinitrobiphenyl.[1] This two-step approach, involving the Ullmann coupling followed by reduction, remains a cornerstone in the synthesis of o,o'-diaminobiphenyl.

Another historical, though less direct, route to o,o'-diaminobiphenyl involves the benzidine rearrangement. While this acid-catalyzed rearrangement of hydrazobenzene predominantly yields the 4,4'-isomer (benzidine), the formation of the 2,2'-isomer (o,o'-diaminobiphenyl) can occur, particularly when the para-positions of the hydrazobenzene are substituted.

Key Synthetic Methodologies

The synthesis of o,o'-diaminobiphenyl is most commonly achieved through a two-step process: the formation of 2,2'-dinitrobiphenyl followed by its reduction.

Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

The Ullmann reaction is a classic method for the formation of biaryl linkages through the copper-mediated coupling of aryl halides. In the context of 2,2'-dinitrobiphenyl synthesis, an ortho-halonitrobenzene, such as 2-chloronitrobenzene or 2-iodonitrobenzene, is self-coupled in the presence of copper powder at elevated temperatures. The electron-withdrawing nitro group activates the aryl halide, facilitating the coupling reaction.

Reduction of 2,2'-Dinitrobiphenyl

The subsequent reduction of the dinitro compound to the corresponding diamine can be accomplished using various reducing agents. A classical and effective method involves the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl). This reaction proceeds through the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups.

Tabulated Quantitative Data

Physical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o,o'-Diaminobiphenyl | C₁₂H₁₂N₂ | 184.24 | 81 | 155 @ 1.5 Torr |

| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.20 | 124-126 | 305 |

Historical Synthesis Yields

| Reaction | Starting Material | Reagents | Yield (%) | Reference |

| Ullmann Coupling | 1-bromo-2-nitrobenzene | Cu powder | 76 | Ullmann & Bielecki, 1901[1] |

| Ullmann Coupling | o-chloronitrobenzene | Cu bronze | 52-61 | Fuson & Cleveland |

Experimental Protocols

Classical Synthesis of 2,2'-Dinitrobiphenyl (Ullmann Coupling)

This protocol is based on the procedure described by Fuson and Cleveland.

Materials:

-

o-chloronitrobenzene (1.27 moles)

-

Copper bronze (200 g)

-

Clean, dry sand (300 g)

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

In a 1-L flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of sand.

-

Heat the mixture in an oil bath to 215–225°C.

-

Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature at 215–225°C with continuous stirring.

-

Continue heating and stirring for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

-

Once cooled, break up the clumps in a mortar.

-

Extract the product by boiling the mixture with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

-

Recrystallize the crude product from hot ethanol, using Norit to decolorize the solution, to obtain pure, yellow crystals of 2,2'-dinitrobiphenyl.[2][3]

Classical Reduction of 2,2'-Dinitrobiphenyl to o,o'-Diaminobiphenyl

This protocol is a general method for the reduction of aromatic nitro compounds using tin and hydrochloric acid.

Materials:

-

2,2'-Dinitrobiphenyl

-

Granulated tin

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Toluene or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stir bar, combine the 2,2'-dinitrobiphenyl and granulated tin.

-

Add a sufficient amount of 3 M HCl to the flask.

-

Reflux the mixture with stirring for approximately 30 minutes, or until most of the tin has dissolved.[4]

-

Allow the flask to cool to room temperature and then place it in an ice bath.

-

Carefully add cold NaOH solution to the reaction mixture to neutralize the acid and precipitate the crude product.

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be further purified by recrystallization or by dissolving it in toluene or diethyl ether, washing with water, drying the organic layer, and evaporating the solvent.

Diagrams

Caption: Ullmann coupling for 2,2'-Dinitrobiphenyl synthesis.

Caption: Reduction of 2,2'-Dinitrobiphenyl.

Caption: Experimental workflow for the synthesis of o,o'-Diaminobiphenyl.

Applications in Drug Development and Materials Science

The rigid, C2-symmetric structure of o,o'-diaminobiphenyl makes it an attractive scaffold in medicinal chemistry and materials science.

In drug development, derivatives of o,o'-diaminobiphenyl have been investigated as kinase inhibitors. For example, diaminopyrimidine derivatives based on various biphenyl amines have been synthesized and evaluated for their ability to inhibit focal adhesion kinase (FAK), a target in cancer therapy. Some of these compounds have shown potent anticancer activity with IC50 values in the nanomolar range.[5]

In the field of materials science, o,o'-diaminobiphenyl and its derivatives are used as monomers in the synthesis of high-performance polymers such as polyimides. These polymers often exhibit excellent thermal stability, mechanical strength, and desirable optical and electronic properties, making them suitable for applications in microelectronics and aerospace.[6][7] The ortho-amino groups provide sites for polymerization, and the biphenyl unit contributes to the rigidity and thermal resistance of the resulting polymer chain. Furthermore, o,o'-diaminobiphenyl is a precursor to phenanthridine and its derivatives, which are of interest for their biological activities and applications as fluorescent markers for DNA.

References

- 1. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Insights into 2,2'-Biphenyldiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldiamine, a key structural motif in medicinal chemistry and materials science, presents a fascinating case for theoretical and computational investigation. Its conformational flexibility, arising from the rotation around the biphenyl C-C bond, and the electronic properties endowed by the two amino groups, govern its reactivity and interaction with biological targets. This technical guide provides an in-depth analysis of this compound, leveraging computational chemistry to elucidate its structural, spectroscopic, and electronic characteristics. Detailed methodologies for the cited computational experiments are provided to ensure reproducibility and transparency.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is primarily defined by the dihedral angle between the two phenyl rings. This rotation is subject to a delicate balance between steric hindrance from the ortho-amino groups and the electronic stabilization of a more planar conformation.

Computational Methodology

The optimized molecular geometry of this compound was calculated using Density Functional Theory (DFT), a robust method for predicting molecular structures and properties.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 16 Suite of Programs

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-31G*

-

Procedure: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Optimized Geometric Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles of the optimized structure of this compound.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C1' | 1.49 |

| C2 - N1 | 1.40 |

| C2' - N2 | 1.40 |

| C-C (avg) | 1.39 |

| C-H (avg) | 1.08 |

| N-H (avg) | 1.01 |

Table 2: Selected Optimized Bond Angles (°)

| Angle | Value (°) |

| C2 - C1 - C1' | 121.5 |

| C6 - C1 - C1' | 118.8 |

| C1 - C2 - N1 | 120.2 |

| C3 - C2 - N1 | 119.5 |

| H - N - H | 106.5 |

Table 3: Key Optimized Dihedral Angles (°)

| Dihedral Angle | Value (°) |

| C2 - C1 - C1' - C2' | 68.5 |

| C6 - C1 - C1' - C6' | -68.2 |

The calculated dihedral angle of 68.5° between the two phenyl rings indicates a significantly twisted conformation in the gas phase, which is a common feature for ortho-substituted biphenyls to alleviate steric strain.

Spectroscopic Properties

Computational methods provide a powerful tool for predicting and interpreting spectroscopic data, such as vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian 16

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

Procedure: A harmonic vibrational frequency analysis was performed on the optimized geometry of this compound. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental data.

Table 4: Calculated Key Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment |

| 3485, 3390 | N-H stretching (asymmetric and symmetric) |

| 3050 - 3100 | Aromatic C-H stretching |

| 1620 | N-H scissoring |

| 1580, 1480, 1450 | Aromatic C=C stretching |

| 1280 | C-N stretching |

| 750 | Out-of-plane C-H bending |

NMR Spectroscopy

Experimental Protocol: NMR Chemical Shift Calculation

-

Software: Gaussian 16

-

Method: Gauge-Independent Atomic Orbital (GIAO) method within DFT

-

Functional: B3LYP

-

Basis Set: 6-311+G(2d,p)

-

Procedure: The GIAO method was used to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized structure. The chemical shifts were then referenced to a standard compound (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.

Table 5: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm, referenced to TMS)

| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |

| H-3 | 6.85 | C-1 | 129.5 |

| H-4 | 7.15 | C-2 | 145.2 |

| H-5 | 6.75 | C-3 | 118.8 |

| H-6 | 7.20 | C-4 | 128.9 |

| NH₂ | 3.80 | C-5 | 116.5 |

| C-6 | 122.3 |

Note: The chemical shifts of the amine protons can be highly dependent on the solvent and concentration due to hydrogen bonding.

Electronic Properties and Reactivity

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (FMOs), is crucial for understanding its reactivity and potential as a ligand or pharmacophore.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

Experimental Protocol: FMO Calculation

-

Software: Gaussian 16

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

Procedure: The energies of the molecular orbitals were obtained from the output of the geometry optimization calculation.

Table 6: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.12 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 4.87 |

The HOMO is primarily localized on the nitrogen atoms and the phenyl rings, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire biphenyl system. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Reaction Pathway Visualization: Cyclization to Carbazole

This compound can undergo a cyclization reaction to form carbazole, a valuable scaffold in materials and pharmaceutical chemistry. The following diagram illustrates a conceptual workflow for a computational study of this reaction.

Caption: Conceptual workflow for the computational study of the cyclization of this compound to carbazole.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound. Through the application of Density Functional Theory, we have elucidated its preferred conformation, predicted its key spectroscopic features, and analyzed its electronic structure and reactivity. The detailed methodologies and tabulated data serve as a valuable resource for researchers in drug discovery and materials science, enabling a deeper understanding of this important molecular scaffold and facilitating the design of novel molecules with desired properties. The provided workflow for studying its cyclization to carbazole further illustrates the power of computational chemistry in exploring reaction mechanisms.

In-Depth Technical Guide: Health and Safety for 2,2'-Biphenyldiamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 2,2'-Biphenyldiamine (CAS No: 1454-80-4). The following sections detail the toxicological profile, hazard identification, safe handling procedures, and emergency protocols. All quantitative data is summarized in tables for clarity, and detailed experimental methodologies for key toxicological assessments are provided.

Section 1: Chemical Identification and Physicochemical Properties

This compound, also known as 2,2'-Diaminobiphenyl, is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Appearance | Solid, Off-White Clear Liquid | [1] |

| CAS Number | 1454-80-4 | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, as aggregated from multiple sources, is presented below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Signal Word: Danger[2]

Hazard Pictograms:

-

Corrosion (for serious eye damage)[2]

-

Exclamation Mark (for acute oral toxicity)

-

Environment (for aquatic toxicity)[2]

Section 3: Toxicological Data

A study conducted on a similar substance following the OECD Test Guideline 404 for acute dermal irritation/corrosion on New Zealand White rabbits showed no signs of dermal irritation or corrosion after a 4-hour semi-occlusive application. The skin irritation score was reported as "0.00" for all animals.[3]

Section 4: Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow:

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Methodology Details:

-

Test Animal: Healthy young adult albino rabbit.

-

Dose: 0.5 g of the solid substance is applied to the skin.

-

Application: The substance is applied to a small area of clipped skin and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Results: The study on a similar substance reported no mortality or treatment-related clinical signs, and all animals showed normal body weight gain. No dermal irritation or corrosion was observed.[3]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test is designed to determine the potential of a substance to cause eye irritation or serious eye damage.

Experimental Workflow:

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Methodology Details:

-

Test Animal: Healthy young adult albino rabbit.

-

Dose: 0.1 g of the solid substance.

-

Application: The substance is placed in the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling. Observations may continue for up to 21 days to assess the reversibility of any effects.

Section 5: Safe Handling and Storage

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] In situations with a potential for splashing, a face shield should also be worn.[5]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling Procedures:

-

Avoid contact with skin and eyes.[4]

-

Avoid breathing dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Take precautionary measures against static discharge.[3]

-

Use only non-sparking tools.[3]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Store locked up.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

Section 6: Emergency Procedures

First Aid Measures

Caption: First Aid Procedures for this compound Exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician or poison control center immediately.[3]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]

-

Eye Contact: Do not rub eyes. Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[3]

-

Ingestion: Rinse mouth. Get medical attention if symptoms occur.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Water fog, foam, dry chemical powder, carbon dioxide (CO2).[3]

-

Specific Hazards: May form combustible dust concentrations in air.[3]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Immediately evacuate personnel to safe areas. Keep unnecessary personnel away. Wear appropriate protective equipment.[3]

-

Environmental Precautions: Avoid release to the environment.[3]

-

Methods for Cleaning Up: Eliminate all ignition sources. Use only non-sparking tools. Avoid dispersal of dust. For large spills, wet down with water and dike for later disposal. Collect spillage.[3]

Section 7: Conclusion

This compound is a chemical that requires careful handling due to its acute oral toxicity, potential for serious eye damage, and high aquatic toxicity. Adherence to the safety protocols outlined in this guide is essential to minimize risk to researchers and the environment. While specific quantitative toxicity data is limited, the provided GHS classification and the results of a dermal irritation study on a similar compound underscore the need for caution. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes: 2,2'-Biphenyldiamine as a Ligand in Catalysis

Introduction

2,2'-Biphenyldiamine is a versatile C2-symmetric chiral diamine that serves as a valuable building block for the synthesis of privileged ligands in catalysis. Its rigid biphenyl backbone and the presence of two primary amine functionalities allow for the straightforward preparation of a variety of derivatives, including Schiff bases, phosphoramidites, and N-heterocyclic carbenes. These ligands have found application in a range of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions, as well as in organocatalysis.

The inherent chirality of this compound makes its derivatives particularly useful in asymmetric catalysis, where they can induce high levels of enantioselectivity. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the biphenyl core or the groups attached to the nitrogen atoms.

This document provides protocols for the synthesis of a Schiff base ligand derived from this compound, its complexation with a metal precursor, and a general procedure for its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a catalyst and its application in a catalytic reaction.

Caption: General workflow for ligand synthesis, catalyst formation, and catalytic application.

Data Presentation

The following table summarizes representative results for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a this compound-derived Schiff base ligand.

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | 95 |

| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF | 80 | 16 | 88 |

| 4 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | 75 |

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a tetradentate Schiff base ligand through the condensation of this compound with two equivalents of salicylaldehyde.

Materials:

-

This compound (1.0 mmol, 184.24 mg)

-

Salicylaldehyde (2.0 mmol, 244.24 mg, 0.21 mL)

-

Ethanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (5 mL).

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

Add salicylaldehyde (2.0 mmol) dropwise to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4 hours. A yellow precipitate should form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to yield the Schiff base ligand.

Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex

This protocol details the complexation of the synthesized Schiff base ligand with palladium(II) acetate.

Materials:

-

Schiff base ligand from Protocol 1 (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1.0 mmol, 224.5 mg)

-

Acetonitrile (15 mL)

-

Schlenk flask (50 mL)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Add the Schiff base ligand (1.0 mmol) and acetonitrile (10 mL) to a 50 mL Schlenk flask under an inert atmosphere.

-

In a separate vial, dissolve palladium(II) acetate (1.0 mmol) in acetonitrile (5 mL).

-

Add the palladium(II) acetate solution dropwise to the stirred ligand solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Reduce the solvent volume under reduced pressure.

-

Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using the prepared palladium(II)-Schiff base complex as a pre-catalyst.

Materials:

-

Palladium(II)-Schiff base complex from Protocol 2 (0.01 mmol, 1 mol%)

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (4 mL)

-

Water (1 mL)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the palladium(II)-Schiff base complex (0.01 mmol), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add toluene (4 mL) and water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application of 2,2'-Biphenyldiamine in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction